molecular formula C17H16O3 B14147979 (E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one CAS No. 40524-63-8

(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one

Cat. No.: B14147979
CAS No.: 40524-63-8
M. Wt: 268.31 g/mol
InChI Key: SQIMERGDOOKMTO-VAWYXSNFSA-N
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Description

(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxymethoxy group attached to one of the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(methoxymethoxy)benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions in an ethanol or methanol solvent. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of (E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one, characterized by the absence of the methoxymethoxy group.

    Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl or methoxy groups.

    Stilbenes: Compounds with a similar α,β-unsaturated carbonyl system but different substitution patterns on the phenyl rings.

Uniqueness

This compound is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

40524-63-8

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O3/c1-19-13-20-17-10-6-5-9-15(17)16(18)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3/b12-11+

InChI Key

SQIMERGDOOKMTO-VAWYXSNFSA-N

Isomeric SMILES

COCOC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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